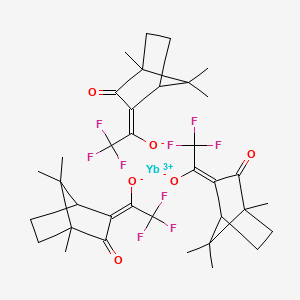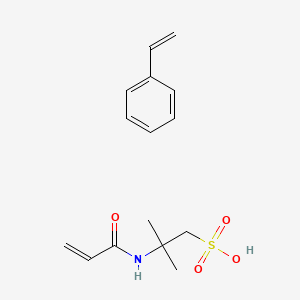
Thiocarbanidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocarbamidin is an organosulfur compound with the molecular formula C22H23N3OS. It is a derivative of thiourea and is known for its diverse applications in various fields such as chemistry, biology, and industry. Thiocarbamidin is characterized by its unique chemical structure, which includes a thiocarbonyl group (C=S) and an aromatic ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiocarbamidin can be synthesized through several methods, including the one-step catalytic method and the xanthate esterification-aminolysis method.
-
One-Step Catalytic Method: : This method involves the direct synthesis of thiocarbamidin using xanthate and aliphatic amine in the presence of a catalyst. The reaction is carried out at a temperature range of 60–90°C, and common catalysts include soluble palladium salt, nickel salt, or other rare metal salts .
-
Xanthate Esterification-Aminolysis Method: : This method involves two main reactions: esterification and aminolysis. Xanthate is first esterified with chlorohydrocarbon at 25–70°C to produce xanthate ester. This ester then undergoes aminolysis with aliphatic amine at 15–70°C to generate thiocarbamidin and by-product mercaptan .
Industrial Production Methods
In industrial settings, the xanthate esterification-aminolysis method is often preferred due to its higher yield and ease of operation. the one-step catalytic method is also used in some cases despite its lower yield and challenges in catalyst recovery .
Chemical Reactions Analysis
Types of Reactions
Thiocarbamidin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Thiocarbamidin can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction of thiocarbamidin can lead to the formation of thiols and other reduced sulfur compounds.
Substitution: Thiocarbamidin can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of thiocarbamidin.
Scientific Research Applications
Thiocarbamidin has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Industry: Thiocarbamidin is used in the production of dyes, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of thiocarbamidin involves its interaction with molecular targets and pathways within cells. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antituberculous effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Thiocarbamidin can be compared with other similar compounds such as thiourea, thiocarbamate, and thionocarbamate.
Thiocarbamate: Thiocarbamates are derivatives of thiourea and have similar chemical structures but differ in their applications and reactivity.
Thionocarbamate: Thionocarbamates are used as collectors in sulfide ore flotation and have different industrial applications compared to thiocarbamidin.
List of Similar Compounds
- Thiourea
- Thiocarbamate
- Thionocarbamate
Thiocarbamidin stands out due to its unique combination of chemical properties and diverse applications in various fields.
Properties
CAS No. |
92-97-7 |
|---|---|
Molecular Formula |
C22H23N3OS |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-[4-(2-methylpropoxy)phenyl]-3-(4-pyridin-2-ylphenyl)thiourea |
InChI |
InChI=1S/C22H23N3OS/c1-16(2)15-26-20-12-10-19(11-13-20)25-22(27)24-18-8-6-17(7-9-18)21-5-3-4-14-23-21/h3-14,16H,15H2,1-2H3,(H2,24,25,27) |
InChI Key |
WBZHNJKKIOZEEE-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C3=CC=CC=N3 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C3=CC=CC=N3 |
Key on ui other cas no. |
92-97-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


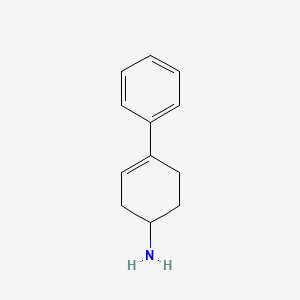






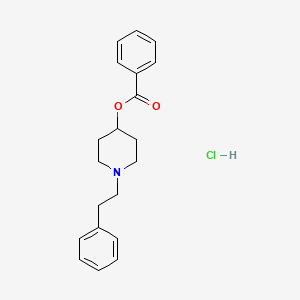
![ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-(2-methylpropyl)amino]propanoate](/img/structure/B1622664.png)
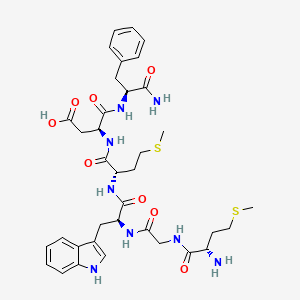
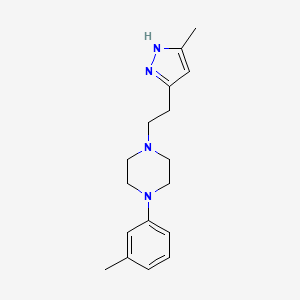
![3-[12,14-dihydroxy-3-[4-hydroxy-5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1622668.png)
